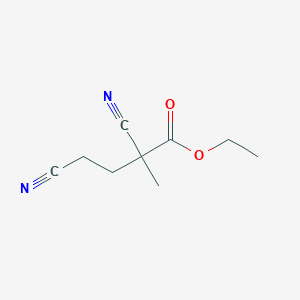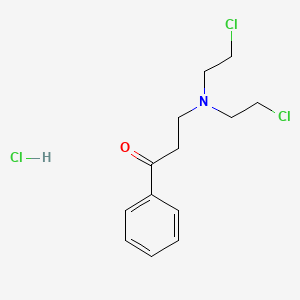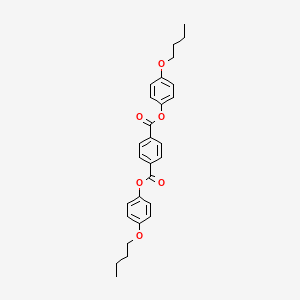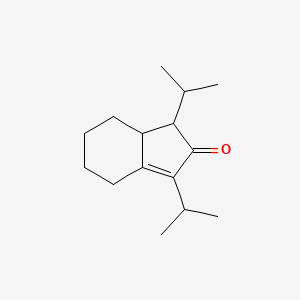![molecular formula C14H11NO2S B14687524 2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide CAS No. 31273-84-4](/img/structure/B14687524.png)
2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused with a thiochromene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a substituted cyclopentanone with a thiochromene derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as suprofen and articaine, which exhibit various pharmacological properties.
Cyclopenta[b]pyridine Derivatives: Compounds like 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, known for their biological activities and applications in materials science.
Uniqueness
2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide is unique due to its specific structural combination of a cyclopentane ring and a thiochromene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
31273-84-4 |
|---|---|
Molekularformel |
C14H11NO2S |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
6,11-dimethyl-2-oxo-7-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaene-3-carboxamide |
InChI |
InChI=1S/C14H11NO2S/c1-6-3-4-9-11-8(5-7(2)18-9)12(14(15)17)13(16)10(6)11/h3-5H,1-2H3,(H2,15,17) |
InChI-Schlüssel |
UNBLQSHWJKHOQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(C=C1)SC(=CC3=C(C2=O)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)




![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)




![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)

